(Z)-methyl 2-(6-acetamido-2-((4-methylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
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Properties
IUPAC Name |
methyl 2-[6-acetamido-2-(4-methylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-12-4-6-14(7-5-12)19(26)22-20-23(11-18(25)27-3)16-9-8-15(21-13(2)24)10-17(16)28-20/h4-10H,11H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPRAAFNZYGDPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)NC(=O)C)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(6-acetamido-2-((4-methylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Benzo[d]thiazole Core : Known for various biological activities, including antimicrobial and anticancer properties.
- Acetamido Group : May enhance solubility and bioavailability.
- Methyl Benzoyl Imino : This moiety is often associated with inhibitory activity against certain enzymes.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Anticancer Activity :
- Antimicrobial Properties :
-
Acetylcholinesterase Inhibition :
- Compounds containing thiazole rings have been noted for their ability to inhibit acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. The potential for this compound to act as an AChE inhibitor aligns it with other promising therapeutic agents .
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or neurotransmitter degradation.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, particularly at the G2-M phase, leading to apoptosis .
Case Studies
Several studies illustrate the compound's potential:
- Anticancer Studies :
- Neuroprotective Effects :
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing thiazole derivatives exhibit significant anticancer properties. The incorporation of the benzo[d]thiazole moiety in (Z)-methyl 2-(6-acetamido-2-((4-methylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate may enhance its efficacy against various cancer cell lines. Studies have shown that thiazole derivatives can inhibit tumor growth by inducing apoptosis and interfering with cell cycle progression .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity, as thiazole-containing compounds are known for their ability to combat bacterial and fungal infections. In vitro studies have demonstrated that similar thiazole derivatives possess broad-spectrum antimicrobial effects, making them suitable candidates for further exploration in the development of new antibiotics .
Enzyme Inhibition
Acetylcholinesterase Inhibition
Compounds with a thiazole backbone have been investigated for their ability to inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases like Alzheimer's. The structural features of this compound may contribute to its binding affinity to the active site of acetylcholinesterase, potentially leading to therapeutic applications in cognitive enhancement and memory preservation .
Synthesis and Derivative Development
Synthetic Methodologies
The synthesis of this compound involves multi-step reactions that can be optimized for higher yields and purity. The development of efficient synthetic pathways is crucial for large-scale production and further modification of this compound to enhance its biological activity .
Case Studies and Research Findings
Q & A
Q. Example Synthetic Workflow :
Synthesize the benzothiazole core using the Hantzsch reaction.
Introduce the acetamido group via acetylation of an amine intermediate.
Attach the 4-methylbenzoyl moiety through imine formation under acidic conditions.
Q. Table 1: Synthetic Route Comparison
| Method | Key Steps | Yield* | Conditions | Reference |
|---|---|---|---|---|
| Hantzsch Reaction | Thiazole ring formation | ~50-60% | Reflux, THF, 24h | |
| Stepwise Functionalization | Sequential group addition | ~40-50% | Room temp, DCM, base |
*Yields based on analogous compounds in cited studies.
What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Q. Basic
Q. Table 2: Key Characterization Data
| Technique | Parameter Analyzed | Example Data (Analogous Compound) | Reference |
|---|---|---|---|
| 1H NMR | Aromatic protons | δ 7.8–8.3 ppm (multiplet) | |
| HPLC | Retention time | 12.5 min (C18, MeCN:H2O = 70:30) |
How can reaction conditions be optimized to enhance synthetic yield and purity?
Q. Advanced
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may require post-reaction purification to remove traces .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) accelerates imine formation, reducing side products .
- Temperature Control : Low temperatures (0–5°C) stabilize reactive intermediates (e.g., acyl chlorides) during acylation steps .
Case Study :
In a similar compound, replacing THF with DMF increased the Hantzsch reaction yield from 50% to 65% due to better intermediate stabilization .
What computational strategies predict the compound’s biological activity and binding modes?
Q. Advanced
- Molecular Docking (AutoDock Vina, Schrödinger) : Models interactions with target proteins (e.g., kinase enzymes) by simulating ligand-receptor binding .
- QSAR Modeling : Correlates structural features (e.g., electron-withdrawing acetamido group) with activity trends from analogous benzothiazoles .
- MD Simulations : Assesses stability of ligand-protein complexes over time (≥100 ns simulations recommended) .
Example Prediction :
Docking studies of a related compound showed strong binding to EGFR kinase (ΔG = -9.2 kcal/mol), suggesting potential anticancer activity .
How can contradictory biological activity data from different studies be resolved?
Q. Advanced
- Assay Standardization :
- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .
- Validate potency via dose-response curves (IC50/EC50 comparisons) .
- Structural Analog Analysis : Compare activity across derivatives to identify substituent-specific effects (e.g., fluorinated vs. methyl groups) .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., enhanced activity with electron-deficient aromatic rings) .
Q. Table 3: Resolving Data Conflicts
| Conflict Source | Resolution Strategy | Example |
|---|---|---|
| Varied IC50 values | Re-test under uniform conditions | HepG2 cells, 72h incubation |
| Discrepant solubility | Use DMSO stock solutions ≤0.1% | Confirm via nephelometry |
How does the (Z)-configuration influence reactivity and bioactivity?
Advanced
The (Z)-geometry around the imino group affects:
Q. Experimental Validation :
- X-ray Crystallography : Resolve stereochemistry using SHELXL (via SHELX suite) for precise structural determination .
- Comparative Bioassays : Test (Z) vs. (E) isomers to quantify configuration-dependent activity .
What are the challenges in scaling up synthesis for preclinical studies?
Q. Advanced
- Purification at Scale : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) .
- Byproduct Mitigation : Optimize stoichiometry (e.g., 1.2 eq. acylating agent) to minimize unreacted intermediates .
- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) to identify storage requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
